molecular formula C20H15BrClFO5 B14959274 methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B14959274
M. Wt: 469.7 g/mol
InChI Key: FAFWKHHYVSGDBZ-UHFFFAOYSA-N
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Description

Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a unique structure that includes a chromen-2-one core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the chromen-2-one core, followed by the introduction of the bromo, fluoro, and chloro substituents through various substitution reactions. The final step often involves esterification to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify substituents.

    Substitution: The bromo, fluoro, and chloro substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents in place of the bromo, fluoro, or chloro groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its biological activity, including potential therapeutic effects.

    Medicine: The compound could serve as a lead compound for the development of new drugs.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives with various substituents. Examples might include compounds with different halogen or alkyl groups in place of the bromo, fluoro, and chloro substituents.

Uniqueness

What sets methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate apart is its specific combination of substituents, which can confer unique chemical and biological properties

Properties

Molecular Formula

C20H15BrClFO5

Molecular Weight

469.7 g/mol

IUPAC Name

methyl 2-[7-[(4-bromo-2-fluorophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H15BrClFO5/c1-10-13-6-15(22)18(27-9-11-3-4-12(21)5-16(11)23)8-17(13)28-20(25)14(10)7-19(24)26-2/h3-6,8H,7,9H2,1-2H3

InChI Key

FAFWKHHYVSGDBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)Br)F)CC(=O)OC

Origin of Product

United States

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